N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide
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Overview
Description
N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a hydroxy group, a phenyl group, and an ynamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide typically involves the reaction of 3-hydroxy-2-methyl-2-phenylpropylamine with but-2-ynoic acid or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ynamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine for converting the hydroxy group to a tosylate, which can then undergo further substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide depends on its interaction with biological targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the ynamide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxy-2-methyl-2-phenylpropyl)acetamide: Similar structure but with an acetamide group instead of an ynamide.
N-(3-Hydroxy-2-methyl-2-phenylpropyl)benzamide: Contains a benzamide group, offering different reactivity and applications.
N-(3-Hydroxy-2-methyl-2-phenylpropyl)propionamide: Features a propionamide group, which affects its chemical and biological properties.
Uniqueness
N-(3-Hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide is unique due to the presence of the ynamide moiety, which imparts distinct reactivity compared to other amides. This makes it a valuable compound for developing new reactions and exploring novel applications in various fields.
Properties
IUPAC Name |
N-(3-hydroxy-2-methyl-2-phenylpropyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-7-13(17)15-10-14(2,11-16)12-8-5-4-6-9-12/h4-6,8-9,16H,10-11H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCMZPZSCWQBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)(CO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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